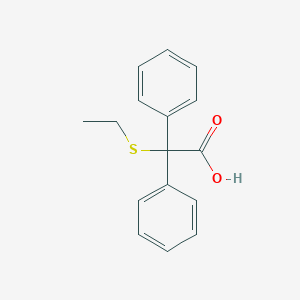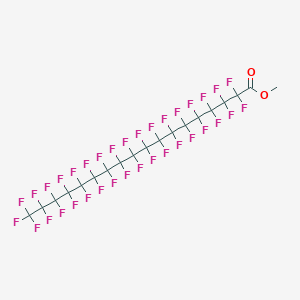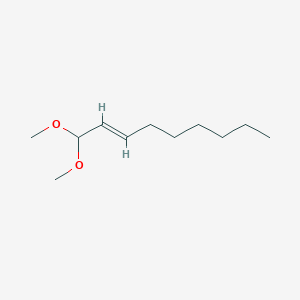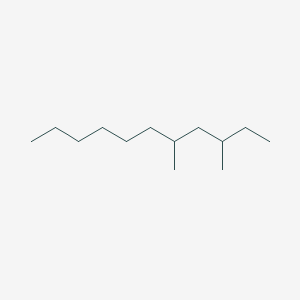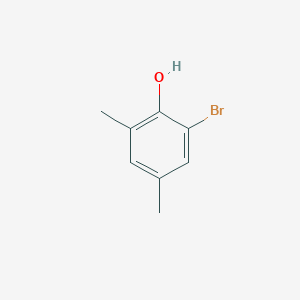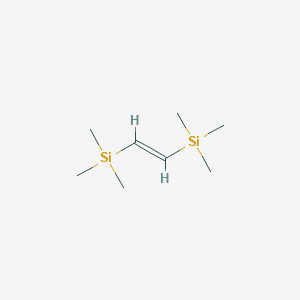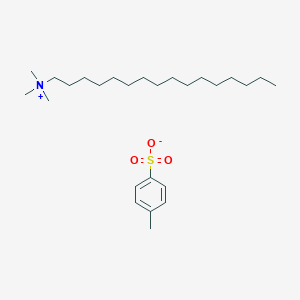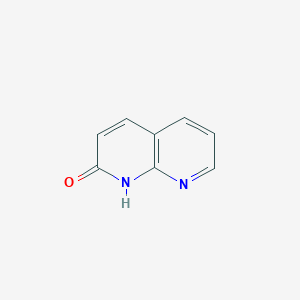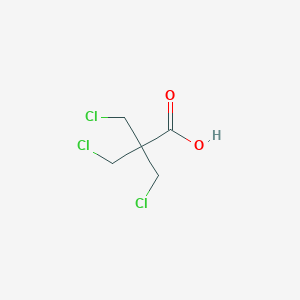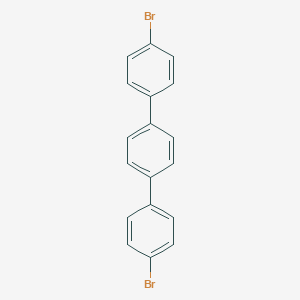
5,6-Dichloroisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloroisoindoline is a chemical compound that belongs to the isoindoline family. It is a heterocyclic compound that contains two chlorine atoms and a nitrogen atom in its structure. The compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 5,6-Dichloroisoindoline involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Dichloroisoindoline in lab experiments include its potent anticancer activity, its ability to overcome multidrug resistance, and its relatively simple synthesis method. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dichloroisoindoline. One potential avenue is to explore the compound's activity against other types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets. Another potential direction for research is to explore the compound's activity against other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis method of the compound to improve its yield and purity.
In conclusion, this compound is a promising compound with potent anticancer activity and a range of potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and to identify potential molecular targets. With continued research, this compound has the potential to become a valuable tool in the fight against cancer and other diseases.
Synthesemethoden
The synthesis of 5,6-Dichloroisoindoline involves the reaction of 2,3-dichlorophenyl isocyanate with aniline in the presence of a base catalyst. The reaction proceeds through an isocyanate intermediate, which undergoes nucleophilic attack by the aniline to form the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloroisoindoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action of the compound involves inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
15997-90-7 |
|---|---|
Molekularformel |
C8H7Cl2N |
Molekulargewicht |
188.05 g/mol |
IUPAC-Name |
5,6-dichloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7Cl2N/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |
InChI-Schlüssel |
JLALYYJPNQCWDM-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
Kanonische SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



